Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-phenylethylamine to form an intermediate, which is then reacted with thiourea to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 5-amino-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives and similar heterocyclic compounds:
Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.
Pyrazole: Another heterocyclic compound with two nitrogen atoms in the ring, known for its diverse biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in the ring, used in the synthesis of various pharmaceuticals.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O2S2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 5-amino-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-13(17)11-12(15)20-14(19)16(11)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 |
InChI Key |
JHCOEASHSNYOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)N1CCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.